molecular formula C22H22FN3O4 B11296130 [3-(3,4-Dimethoxyphenyl)-1,2-oxazol-5-yl][4-(4-fluorophenyl)piperazin-1-yl]methanone

[3-(3,4-Dimethoxyphenyl)-1,2-oxazol-5-yl][4-(4-fluorophenyl)piperazin-1-yl]methanone

Cat. No.: B11296130
M. Wt: 411.4 g/mol
InChI Key: VFTCTQFUYCWNNM-UHFFFAOYSA-N
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Description

1-[3-(3,4-Dimethoxyphenyl)-1,2-oxazole-5-carbonyl]-4-(4-fluorophenyl)piperazine is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure combining an oxazole ring, a piperazine ring, and substituted phenyl groups. This compound is of interest due to its potential bioactive properties and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(3,4-dimethoxyphenyl)-1,2-oxazole-5-carbonyl]-4-(4-fluorophenyl)piperazine typically involves multiple steps:

    Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Substitution Reactions: Introduction of the dimethoxyphenyl and fluorophenyl groups through nucleophilic substitution reactions.

    Coupling Reactions: The final step involves coupling the oxazole ring with the piperazine ring under controlled conditions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and pressures to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions: 1-[3-(3,4-Dimethoxyphenyl)-1,2-oxazole-5-carbonyl]-4-(4-fluorophenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce or replace substituents on the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens, alkylating agents, or nitrating agents under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.

Scientific Research Applications

1-[3-(3,4-Dimethoxyphenyl)-1,2-oxazole-5-carbonyl]-4-(4-fluorophenyl)piperazine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential bioactive properties, including antimicrobial and anticancer activities.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[3-(3,4-dimethoxyphenyl)-1,2-oxazole-5-carbonyl]-4-(4-fluorophenyl)piperazine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, altering their activity.

    Pathways Involved: It can modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or metabolism.

Comparison with Similar Compounds

  • 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one
  • 3-(3,4-Dimethoxyphenyl)-1-propanol
  • Ethanone, 1-(3,4-dimethoxyphenyl)-

Uniqueness: 1-[3-(3,4-Dimethoxyphenyl)-1,2-oxazole-5-carbonyl]-4-(4-fluorophenyl)piperazine is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties

This compound’s unique structure and properties make it a valuable subject of study in multiple scientific disciplines.

Properties

Molecular Formula

C22H22FN3O4

Molecular Weight

411.4 g/mol

IUPAC Name

[3-(3,4-dimethoxyphenyl)-1,2-oxazol-5-yl]-[4-(4-fluorophenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C22H22FN3O4/c1-28-19-8-3-15(13-20(19)29-2)18-14-21(30-24-18)22(27)26-11-9-25(10-12-26)17-6-4-16(23)5-7-17/h3-8,13-14H,9-12H2,1-2H3

InChI Key

VFTCTQFUYCWNNM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=C2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)F)OC

Origin of Product

United States

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